molecular formula C10H12O2 B1440762 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL CAS No. 32337-93-2

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Cat. No. B1440762
CAS RN: 32337-93-2
M. Wt: 164.2 g/mol
InChI Key: ABWGVDWUQJTHLG-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 164.2 .

Scientific Research Applications

Anxiolytic and Analgesic Potential

“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” derivatives have shown promise as anxiolytic and analgesic agents. Studies have demonstrated that certain derivatives can interact with the benzodiazepine site of the GABA_A receptor and the 5-HT_2A receptor, which are crucial in regulating anxiety and pain perception .

Anticancer Activity

Research has indicated that benzoxepin derivatives exhibit anticancer properties, particularly against breast cancer cells. Some compounds have shown potent cytotoxicity in both benign and metastatic breast cancer cells, with selectivity for certain cell lines .

Anti-Implantation Effects

Derivatives of “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” have been synthesized as novel anti-implantation agents. These compounds have been evaluated for their potential to prevent implantation in animal models, which could have implications for fertility treatments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is the benzodiazepine receptor . This receptor is found only on neurons in the central nervous system and is coupled with the γ-aminobutyric acid (GABA) receptor .

Mode of Action

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL interacts with the benzodiazepine receptor, which allosterically modulates the action of GABA on neuronal chloride ion flux . This interaction can result in a wide variety of pharmacological actions ranging from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .

Biochemical Pathways

The biochemical pathway affected by 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is primarily the GABAergic system . By modulating the benzodiazepine receptor, this compound can influence the action of GABA, a major inhibitory neurotransmitter in the central nervous system . This can lead to downstream effects such as sedation, muscle relaxation, and anticonvulsant activity .

Pharmacokinetics

Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL’s action include the modulation of GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in sedative, anxiolytic, muscle-relaxant, and anticonvulsant effects .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL . For example, the presence of other drugs that also act on the GABAergic system could potentiate the effects of this compound .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWGVDWUQJTHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696310
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

CAS RN

32337-93-2
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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